molecular formula C24H23ClFNO4 B13714825 Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13714825
M. Wt: 443.9 g/mol
InChI Key: WREMOGNQPPJWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a fluorophenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to vasodilation and a decrease in blood pressure .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known calcium channel blocker with a similar mechanism of action.

Uniqueness

Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives .

Properties

Molecular Formula

C24H23ClFNO4

Molecular Weight

443.9 g/mol

IUPAC Name

ethyl 4-chloro-6-(2-fluoro-6-phenylmethoxyphenyl)-2-oxo-1-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C24H23ClFNO4/c1-4-30-24(29)21-17(25)13-19(27(15(2)3)23(21)28)22-18(26)11-8-12-20(22)31-14-16-9-6-5-7-10-16/h5-13,15H,4,14H2,1-3H3

InChI Key

WREMOGNQPPJWLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N(C1=O)C(C)C)C2=C(C=CC=C2F)OCC3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.